3-Methoxy-2-naphthaldehyde
Overview
Description
3-Methoxy-2-naphthaldehyde is a chemical compound with the molecular formula C12H10O2 and a molecular weight of 186.21 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of 3-Methoxy-2-naphthaldehyde involves the use of a Grignard reagent from 2-bromo-6-methoxy naphthalene. The Grignard reagent is cooled in an ice bath and triethyl formate is added. The diethyl ether is then removed .Molecular Structure Analysis
The InChI code for 3-Methoxy-2-naphthaldehyde is 1S/C12H10O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-8H,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
The influence of the hydroxy and methoxy functional groups on the energetic and structural properties of naphthaldehyde has been evaluated by both experimental and computational methods . The close proximity and orientation of the carbonyl oxygen toward the hydrogen of the hydroxyl group enable the formation of an intramolecular hydrogen bond .Scientific Research Applications
Application in Structural Chemistry
- Summary of the Application: 3-Methoxy-2-naphthaldehyde is used in studies that focus on the influence of hydroxy and methoxy functional groups on the energetic and structural properties of naphthaldehyde . These studies are both experimental and computational.
- Methods of Application or Experimental Procedures: The massic energy of combustion and vapor pressures at different temperatures were measured by static-bomb combustion calorimetry and Knudsen mass-loss effusion techniques . Computational studies were performed using the G3 (MP2)//B3LYP method .
- Results or Outcomes: The combination of experimental and computational data enabled the determination of the enthalpies, entropies, and Gibbs energies of sublimation and formation of these compounds both in the crystal and gas phase . The intramolecular hydrogen bonding energetics of all three o-hydroxynaphthaldehydes and their corresponding tautomeric structures were evaluated .
Application in Chemical Synthesis
- Summary of the Application: 3-Methoxy-2-naphthaldehyde is used in the synthesis of various chemical compounds . It is often used as a starting material or intermediate in the synthesis of more complex molecules .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed . These could involve various types of chemical reactions, such as condensation reactions, substitution reactions, or redox reactions .
- Results or Outcomes: The outcomes of these syntheses are the production of new chemical compounds . The specific results, including any quantitative data or statistical analyses, would depend on the specific synthesis being performed .
Application in Intramolecular Hydrogen Bonds Studies
- Summary of the Application: 3-Methoxy-2-naphthaldehyde is used in studies that focus on the effect of steric compression and O···O distances on the intramolecular hydrogen bond and the hydrogen bond energies . These studies are both experimental and computational.
- Methods of Application or Experimental Procedures: The computational studies were performed using the G3 (MP2)//B3LYP method . Hydrogen bond energies have been calculated using the ‘hb and out’ method using either the MP2 method or the B3LYP functional with the basis set 6-311++G (d,p) .
- Results or Outcomes: The combination of experimental and computational data enabled the determination of the enthalpies, entropies, and Gibbs energies of sublimation and formation of these compounds both in the crystal and gas phase . The intramolecular hydrogen bonding energetics of all three o-hydroxynaphthaldehydes and their corresponding tautomeric structures were evaluated .
Safety And Hazards
properties
IUPAC Name |
3-methoxynaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDOWNJLYIFTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462248 | |
Record name | 3-METHOXY-2-NAPHTHALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-naphthaldehyde | |
CAS RN |
56679-88-0 | |
Record name | 3-METHOXY-2-NAPHTHALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxynaphthalene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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